[Pro31]-beta-Amyloid (1-42) is a modified form of the beta-amyloid peptide, specifically the 42-residue variant known for its role in the pathogenesis of Alzheimer's disease. The beta-amyloid peptide is primarily derived from the amyloid precursor protein through enzymatic cleavage. The aggregation of beta-amyloid peptides into oligomers and fibrils is a hallmark of Alzheimer’s disease, contributing to neurotoxicity and neuronal death. The modification at position 31, represented by the substitution of proline, alters the peptide's structure and potentially its aggregation behavior.
Beta-amyloid peptides are generated from the amyloid precursor protein, which is expressed in various tissues, including the brain. The specific variant [Pro31]-beta-Amyloid (1-42) can be synthesized in vitro for research purposes or isolated from biological samples.
[Pro31]-beta-Amyloid (1-42) falls under the classification of neurotoxic peptides and amyloidogenic proteins. It is categorized as a member of the amyloid-beta family, which includes other variants such as beta-amyloid (1-40) and beta-amyloid (1-43).
The synthesis of [Pro31]-beta-Amyloid (1-42) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. The process typically involves:
The synthesis requires careful control of conditions to ensure proper folding and minimize aggregation during production. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide.
The molecular structure of [Pro31]-beta-Amyloid (1-42) features a central hydrophobic core that promotes aggregation into fibrils. The substitution at position 31 with proline introduces a kink in the peptide backbone, potentially affecting its propensity to form oligomers and fibrils.
Nuclear magnetic resonance studies have elucidated that [Pro31]-beta-Amyloid (1-42) adopts a helical structure in solution, transitioning to a beta-sheet configuration upon aggregation. Structural studies reveal that this modified variant may exhibit altered fibril morphology compared to non-modified forms.
[Pro31]-beta-Amyloid (1-42) undergoes several key reactions relevant to its aggregation:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and ionic strength, with experimental setups often employing fluorescence spectroscopy or circular dichroism to monitor aggregation processes.
The mechanism by which [Pro31]-beta-Amyloid (1-42) contributes to neurotoxicity involves several steps:
Studies have shown that oligomers derived from [Pro31]-beta-Amyloid (1-42) exhibit higher neurotoxic potential compared to those formed from other variants, highlighting the significance of structural modifications in determining pathogenicity.
[Pro31]-beta-Amyloid (1-42) is typically presented as a white to off-white powder when lyophilized. Its solubility varies significantly depending on the solvent used; it is soluble in organic solvents like hexafluoroisopropanol but less so in aqueous solutions.
The chemical properties include:
Relevant data indicate that modifications like proline substitution can enhance stability against proteolytic degradation while altering aggregation kinetics.
[Pro31]-beta-Amyloid (1-42) serves several important roles in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: